6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde
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Overview
Description
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and a pyridine ring with a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.
Substitution: 6-(4-Amino-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.
Scientific Research Applications
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
- (4-Chloro-1H-pyrazol-1-yl)acetic acid
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
Uniqueness
6-(4-Chloro-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyrazole ring with a pyridine ring and a formyl group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H8ClN3O |
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Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-(4-chloropyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |
InChI Key |
NJDVUXYOJIVAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2C=C(C=N2)Cl)C=O |
Origin of Product |
United States |
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